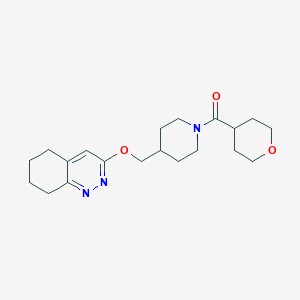
(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound. It is composed of various functional groups such as pyran, piperidine, and tetrahydrocinnoline, which are frequently studied in medicinal and synthetic chemistry for their unique properties.
Preparation Methods
Synthetic routes and reaction conditions:
Synthesis of (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:
A standard synthetic route may involve multiple steps including the preparation of intermediates, which are then combined under controlled conditions.
Typical conditions could include the use of catalysts, solvents, and specific temperature settings to facilitate the reactions.
Industrial production methods:
Industrial production would involve optimizing the reaction conditions for maximum yield and purity, often incorporating continuous flow techniques and automation.
Chemical Reactions Analysis
Types of reactions:
Oxidation: It can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide.
Reduction: It might be reduced using agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions under specific conditions, like nucleophilic substitution.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate in aqueous medium.
Reducing agents: Lithium aluminum hydride in anhydrous ether.
Conditions: These reactions often require specific solvents and temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major products:
These reactions can yield various derivatives depending on the starting material and reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis.
Biology: Potentially used in biochemical research for its unique structural properties.
Medicine: Exploring its pharmacological properties could lead to the development of new drugs.
Industry: Used in the creation of novel materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which the compound exerts its effects:
It interacts with specific molecular targets, likely due to its complex structure.
Molecular targets and pathways involved:
Detailed studies are necessary, but it could interact with enzymes or receptors in biological systems, influencing biochemical pathways.
Comparison with Similar Compounds
4-((tert-Butyldimethylsilyloxy)methyl)piperidine
5,6,7,8-Tetrahydrocinnoline
Pyran derivatives
The uniqueness lies in its combined structural elements and the specific reactivity it brings to synthetic and medicinal chemistry.
There you have it—a deep dive into this fascinating compound. Feels good to stretch the brain muscles, doesn't it?
Properties
IUPAC Name |
oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJSOZUBYMYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
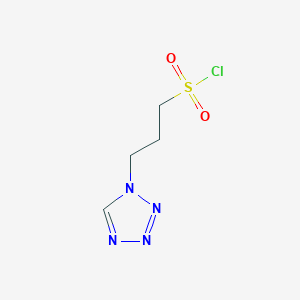
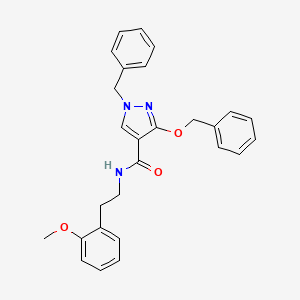
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462437.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
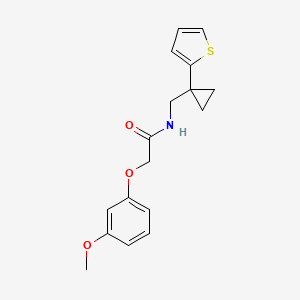
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)
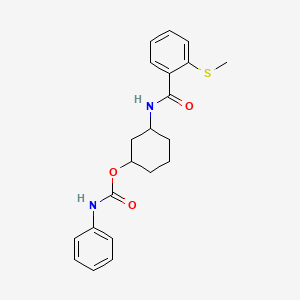
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
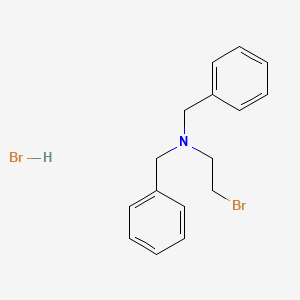
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
![N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B2462448.png)
